N-(L-Valyl) Valganciclovir Hydrochloride, commonly known as Valganciclovir Hydrochloride, is a synthetic antiviral compound that serves as a prodrug for ganciclovir. It is primarily utilized in the treatment of cytomegalovirus infections, particularly in immunocompromised patients, such as those with acquired immunodeficiency syndrome. The compound is classified as a nucleoside analogue, specifically an L-valyl ester of ganciclovir, which enhances its bioavailability and absorption compared to ganciclovir alone.
Valganciclovir Hydrochloride is derived from ganciclovir, a synthetic analogue of 2'-deoxyguanosine. The chemical structure includes an L-valyl ester that improves the pharmacokinetic properties of the drug. It is categorized under antiviral agents and is recognized for its effectiveness against herpes viruses, particularly cytomegalovirus. The compound has been approved for clinical use and is marketed under the brand name Valcyte.
The synthesis of N-(L-Valyl) Valganciclovir Hydrochloride can be achieved through several methods, with one notable approach involving the selective hydrolysis of triacetyl ganciclovir followed by esterification with L-valine derivatives. The process generally includes the following steps:
The molecular formula of N-(L-Valyl) Valganciclovir Hydrochloride is , with a molecular weight of approximately 390.83 g/mol. The compound features a complex structure characterized by:
The InChI representation for the compound is:
The structural integrity allows it to effectively inhibit viral replication by mimicking natural nucleosides.
N-(L-Valyl) Valganciclovir Hydrochloride undergoes several key reactions during its synthesis:
These reactions are critical for maintaining the desired pharmacological properties while ensuring high yields and purity.
Valganciclovir acts as a prodrug that is converted into ganciclovir after oral administration through enzymatic hydrolysis by intestinal and hepatic esterases. Ganciclovir then inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA. This mechanism effectively halts the replication cycle of cytomegalovirus and other herpes viruses .
Key physical and chemical properties of N-(L-Valyl) Valganciclovir Hydrochloride include:
These properties are essential for understanding its behavior in biological systems and formulation development.
N-(L-Valyl) Valganciclovir Hydrochloride is primarily used in clinical settings for treating cytomegalovirus retinitis in patients with compromised immune systems, such as those with acquired immunodeficiency syndrome or organ transplant recipients. Its ability to improve bioavailability compared to ganciclovir makes it a preferred choice in antiviral therapy . Additionally, ongoing research explores its potential applications in other viral infections and therapeutic areas due to its mechanism of action against DNA viruses.
CAS No.: 4682-03-5
CAS No.: 11002-90-7
CAS No.: 3562-75-2
CAS No.: 14680-51-4
CAS No.: 54061-45-9